molecular formula C14H13BrN2O2 B5025920 2-[(3-bromobenzyl)oxy]benzohydrazide

2-[(3-bromobenzyl)oxy]benzohydrazide

Cat. No.: B5025920
M. Wt: 321.17 g/mol
InChI Key: MURTZQMSNPNIKT-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)oxy]benzohydrazide is a benzohydrazide derivative featuring a 3-bromobenzyloxy group at the 2-position of the benzohydrazide core. This compound belongs to a class of acylhydrazones, which are widely investigated for their biological activities, including cholinesterase inhibition, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURTZQMSNPNIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-[(4-Chlorobenzyl)oxy]benzohydrazide ()

  • Structure : Chlorine substituent at the para position of the benzyl group.
  • Key Differences : Chlorine is less electronegative and smaller than bromine, reducing steric hindrance and lipophilicity.
  • Biological Impact : Para-substituted chloro derivatives may exhibit altered binding kinetics compared to meta-bromo analogs in enzyme inhibition assays .

4-(3,4,5-Trimethoxybenzyloxy)benzohydrazide ()

  • Structure : Trimethoxy substituents on the benzyl group.

3-[(3-Bromophenoxy)methyl]benzohydrazide ()

  • Structure: Bromine on the phenoxy ring instead of the benzyl group.
  • Key Differences: Phenoxy vs.

Cholinesterase Inhibition

  • Target Compound: Limited direct data, but related benzohydrazides with meta-substituents (e.g., 3-OMe in ) show IC50 values of ~9.6 µM against BuChE. Bromine’s electron-withdrawing nature may reduce potency compared to electron-donating groups like OMe .
  • Comparison :
    • 2-OMe Substituent (): IC50 = 16.4 µM (lower potency due to ortho effects).
    • 4-OMe Substituent (): IC50 = 14.06 µM (para position less favorable than meta) .

Antimicrobial Activity

  • Target Compound : Likely enhanced lipophilicity from bromine may improve activity against Gram-negative bacteria (e.g., E. coli) compared to piperidine-ethoxy derivatives (), which showed moderate activity at 100 µg/mL .
  • Comparison :
    • 4-(2-Piperidin-1-yl-ethoxy) Derivatives (): Moderate activity due to hydrophilic piperidine group.
    • Semi-synthetic Lichen Derivatives (): MIC = 1.6 µg/mL against M. tuberculosis, suggesting bromine’s role in boosting anti-tubercular efficacy .

Antioxidant Activity

  • Target Compound : Bromine’s electron-withdrawing effect may reduce radical scavenging compared to thiosemicarbazides with SH groups (: DPPH IC50 = 12.3 µM) .
  • Comparison :
    • Trimethoxy Derivatives (): Higher antioxidant activity due to multiple electron-donating groups.
    • Trifluoromethyl Derivatives (): Similar electron-withdrawing effects but lower potency than bromine-containing analogs .

Physicochemical and Computational Insights

  • DFT Analysis (): Meta-substituted benzohydrazides exhibit optimized HOMO-LUMO gaps for charge transfer, critical for antioxidant and electronic properties .

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